1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a phenylmethanesulfonyl group and a trifluoromethylphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and trifluoromethylationFinally, the trifluoromethyl group is added using trifluoromethylation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and trifluoromethyl groups contribute to its binding affinity and specificity, affecting various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethylsulfonyl group but differs in its overall structure and applications.
N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar in having a trifluoromethyl group but with a different core structure and biological activity.
Uniqueness
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a piperidine ring, phenylmethanesulfonyl group, and trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H21F3N2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-6-8-18(9-7-17)24-19(26)16-10-12-25(13-11-16)29(27,28)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,24,26) |
InChI Key |
LICRWXOSNSCJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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